2,2-dichloro-N-cyclooctylacetamide

Description

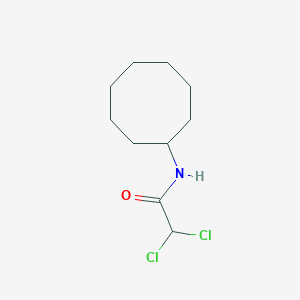

2,2-Dichloro-N-cyclooctylacetamide is a chloroacetamide derivative characterized by a cyclooctyl group attached to the nitrogen atom and two chlorine atoms on the adjacent carbon of the acetamide backbone. Chloroacetamides are widely used in agrochemicals (e.g., herbicides) and pharmaceuticals due to their reactivity and ability to act as electrophilic intermediates .

Properties

IUPAC Name |

2,2-dichloro-N-cyclooctylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl2NO/c11-9(12)10(14)13-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQGRWNAEXFCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-cyclooctylacetamide typically involves the reaction of cyclooctylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually cooled to 0-5°C to control the exothermic nature of the reaction. The general reaction scheme is as follows:

Cyclooctylamine+2,2-Dichloroacetyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the reaction more efficiently. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-cyclooctylacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound can hydrolyze to form cyclooctylamine and dichloroacetic acid.

Reduction: The compound can be reduced to form N-cyclooctylacetamide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, thiourea, or primary amines can be used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

Nucleophilic substitution: Products depend on the nucleophile used, such as N-cyclooctylacetamide derivatives.

Hydrolysis: Cyclooctylamine and dichloroacetic acid.

Reduction: N-cyclooctylacetamide.

Scientific Research Applications

2,2-Dichloro-N-cyclooctylacetamide has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-cyclooctylacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the dichloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N,N-Diallyl-2,2-dichloroacetamide (Dichlormid)

- Molecular Formula: C₈H₁₁Cl₂NO

- Structure : Two allyl groups (-CH₂CH=CH₂) on the nitrogen.

- Applications : Herbicide safener (adjuvant) to protect crops from herbicide toxicity .

- Key Differences : The allyl groups confer higher reactivity in radical reactions compared to the cyclooctyl group. Dichlormid’s smaller size (MW: 208.09 g/mol) enhances solubility in polar solvents, whereas the cyclooctyl group in 2,2-dichloro-N-cyclooctylacetamide likely increases lipophilicity and steric hindrance .

N-Allyl-2,2-dichloroacetamide

- Molecular Formula: C₅H₇Cl₂NO

- Structure : Single allyl group on nitrogen.

- Properties : Lower molecular weight (168.02 g/mol) and simpler structure result in higher volatility and reactivity. The absence of a bulky substituent (e.g., cyclooctyl) allows easier nucleophilic attack at the carbonyl carbon .

2-Chloro-N-(cyclooctylmethyl)-N-(3-hydroxyphenyl)acetamide

- Molecular Formula: C₁₇H₂₄ClNO₂

- Structure : Cyclooctylmethyl and 3-hydroxyphenyl groups on nitrogen.

- Key Differences : The hydroxyphenyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media. This contrasts with this compound, where the lack of polar groups may limit water solubility .

2-Chloro-N,N-dicyclohexylacetamide

- Molecular Formula: C₁₄H₂₄ClNO

- Structure : Two cyclohexyl groups on nitrogen.

- Properties: The cyclohexyl substituents provide steric bulk similar to cyclooctyl but with reduced ring strain. This compound’s higher symmetry may improve crystallinity compared to the mono-cyclooctyl analog .

Alachlor (Agrochemical Analog)

- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Applications : Pre-emergent herbicide targeting grasses and broadleaf weeds.

- Key Differences : The methoxymethyl and diethylphenyl groups optimize soil adsorption and bioavailability, whereas the cyclooctyl group in this compound may hinder soil mobility due to increased hydrophobicity .

Comparative Data Table

Research Findings and Trends

- Reactivity: Dichloroacetamides are more electrophilic than mono-chloro analogs, enabling diverse reactions (e.g., nucleophilic substitution, cyclization) .

- Agrochemical Performance : Bulky substituents (e.g., cyclooctyl) reduce volatility and enhance persistence in soil but may limit herbicidal activity due to steric effects .

- Pharmaceutical Potential: Chloroacetamides with aromatic or cycloaliphatic groups show promise in drug design, particularly as enzyme inhibitors or prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.